molecular formula C9H13Cl2N3O B1391643 2-Chloro-4-(piperidin-4-yloxy)pyrimidine hydrochloride CAS No. 1208083-45-7

2-Chloro-4-(piperidin-4-yloxy)pyrimidine hydrochloride

Cat. No.: B1391643
CAS No.: 1208083-45-7
M. Wt: 250.12 g/mol
InChI Key: CBKNONDHXNVIJG-UHFFFAOYSA-N
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Description

2-Chloro-4-(piperidin-4-yloxy)pyrimidine hydrochloride is a high-value chemical intermediate in pharmaceutical research, primarily employed in the design and synthesis of targeted cancer therapies. Its significant research utility stems from its role as a core building block for a class of potent and selective covalent inhibitors of the epidermal growth factor receptor (EGFR), specifically targeting the drug-resistant EGFR T790M/L858R double mutants prevalent in non-small cell lung cancer (NSCLC) . The piperidin-4-yloxy moiety is a critical structural feature that provides conformational flexibility, aiding in the optimal spatial positioning of the molecule within the ATP-binding pocket of the kinase to achieve a U-shaped bioactive conformation essential for high potency and selectivity over wild-type EGFR . This selectivity profile is a key research objective for developing therapeutics with improved safety and reduced side effects. Beyond its application in oncology, the piperidine-pyrimidine scaffold is a versatile structure investigated in other therapeutic areas, including as a non-nucleoside reverse transcriptase inhibitor for HIV treatment and as a modulator of interleukin-1 receptor-associated kinase 4 (IRAK4) for the potential treatment of inflammatory and autoimmune diseases . This compound is strictly for research and further manufacturing applications only; it is not intended for diagnostic or therapeutic human use.

Properties

IUPAC Name

2-chloro-4-piperidin-4-yloxypyrimidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClN3O.ClH/c10-9-12-6-3-8(13-9)14-7-1-4-11-5-2-7;/h3,6-7,11H,1-2,4-5H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBKNONDHXNVIJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1OC2=NC(=NC=C2)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-(piperidin-4-yloxy)pyrimidine hydrochloride typically involves the reaction of 2-chloropyrimidine with piperidine in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The hydrochloride salt is then formed by treating the product with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The final product is purified using standard techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-(piperidin-4-yloxy)pyrimidine hydrochloride undergoes various types of chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles.

    Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction under specific conditions.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidines, while coupling reactions can produce complex heterocyclic compounds.

Scientific Research Applications

Medicinal Chemistry

2-Chloro-4-(piperidin-4-yloxy)pyrimidine hydrochloride has been investigated for its potential as a pharmaceutical agent. Its structure allows it to interact with biological targets, making it useful in drug development.

  • Antiviral Activity : Research has shown that derivatives of pyrimidine compounds can inhibit reverse transcriptase, an enzyme critical for the replication of viruses like HIV. This suggests that this compound may have potential as an antiviral agent, particularly against HIV-related diseases .

Biological Research

The compound is utilized in biological studies to understand enzyme functions and cellular pathways.

  • Enzyme Inhibition Studies : It has been employed to investigate the inhibition of specific enzymes involved in inflammatory pathways. By modulating these enzymes, researchers can explore therapeutic strategies for conditions such as arthritis and other inflammatory diseases .

Industrial Applications

In industrial chemistry, this compound serves as an intermediate in the synthesis of various organic molecules.

  • Synthesis of Complex Molecules : Due to its unique functional groups, it is used as a building block in the synthesis of more complex organic compounds, including agrochemicals and pharmaceuticals .

Case Study 1: Antiviral Properties

A study published in a peer-reviewed journal highlighted the effectiveness of pyrimidine derivatives in inhibiting HIV reverse transcriptase. The research demonstrated that specific substitutions on the pyrimidine ring enhanced the inhibitory activity against the enzyme, suggesting that this compound could be optimized for better efficacy .

Case Study 2: Anti-inflammatory Effects

Another investigation focused on the anti-inflammatory properties of similar compounds. The study found that compounds with piperidine moieties exhibited significant inhibition of pro-inflammatory cytokines in vitro. This indicates that this compound may provide therapeutic benefits in managing inflammatory diseases .

Mechanism of Action

The mechanism of action of 2-Chloro-4-(piperidin-4-yloxy)pyrimidine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Their Properties

The following table compares 2-chloro-4-(piperidin-4-yloxy)pyrimidine hydrochloride with analogous compounds, highlighting differences in substituents, molecular weights, and applications:

Compound Name CAS Number Molecular Formula Molecular Weight Key Substituents Primary Application
2-Chloro-4-(piperidin-4-yloxy)pyrimidine HCl 1208083-45-7 C₉H₁₃Cl₂N₃O 250.13 Piperidin-4-yloxy, Cl Anticancer drug intermediate
2-Chloro-4-(piperidin-1-yl)pyrimidine 5429-00-5 C₉H₁₃ClN₄ 212.68 Piperidin-1-yl, Cl Unspecified (research intermediate)
2-Chloro-4-(pyridin-4-yl)pyrimidine 208936-45-2 C₉H₇ClN₄ 206.63 Pyridin-4-yl, Cl Kinase inhibitor scaffolds
2-Chloro-4-(3-nitrophenoxy)-6-(thiophen-2-yl)pyrimidine - C₁₄H₉ClN₄O₃S 348.76 3-Nitrophenoxy, thiophen-2-yl Anticancer intermediate
Key Observations:
  • Piperidine Substitution : The piperidin-4-yloxy group in the target compound enhances solubility in polar solvents compared to the pyridin-4-yl group in CAS 208936-45-2 .
  • Molecular Weight: Higher molecular weights (e.g., 348.76 g/mol for the nitrophenoxy-thiophene derivative) correlate with bulkier substituents, which may influence pharmacokinetic properties .

Physicochemical Properties

Property 2-Chloro-4-(piperidin-4-yloxy)pyrimidine HCl 3-(Piperidin-4-yloxy)benzoic acid HCl
Solubility Soluble in polar organic solvents Soluble in water, alcohols
Melting Point Not reported 175–180°C (decomposition)
Stability Stable under inert conditions Sensitive to prolonged heat

Biological Activity

2-Chloro-4-(piperidin-4-yloxy)pyrimidine hydrochloride is a chemical compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article delves into the biological activity of this compound, highlighting its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the presence of a pyrimidine ring substituted with a chloro group and a piperidine moiety. Its chemical formula is C9H12ClN3OC_9H_{12}ClN_3O, with a molecular weight of approximately 201.66 g/mol. The structure can be represented as follows:

2 Chloro 4 piperidin 4 yloxy pyrimidine hydrochloride\text{2 Chloro 4 piperidin 4 yloxy pyrimidine hydrochloride}

The biological activity of this compound involves its interaction with various molecular targets, primarily in the context of enzyme inhibition and receptor modulation. The compound has been studied for its potential as an inhibitor of certain enzymes involved in metabolic pathways, as well as its effects on cellular signaling pathways.

Antimicrobial Activity

Research indicates that derivatives of pyrimidine compounds, including this compound, exhibit significant antimicrobial properties. In particular, studies have shown that certain pyrimidine derivatives possess activity against Gram-positive bacteria, with minimum inhibitory concentrations (MIC) ranging from 0.250.25 to 11 μg/mL against strains such as Staphylococcus aureus and Streptococcus pneumoniae .

Anticancer Potential

In the realm of oncology, compounds similar to this compound have demonstrated potential as anticancer agents. For instance, research on pyrimidine-based drugs has identified their efficacy against various cancer cell lines, suggesting that modifications to the piperidine substituent can enhance cytotoxicity .

Structure-Activity Relationship (SAR)

The SAR analysis provides insights into how structural modifications influence biological activity. For example, altering the substituents on the piperidine ring can significantly affect the binding affinity and selectivity towards specific targets. A study highlighted that specific configurations led to a tenfold increase in potency against certain enzymes .

Pharmacokinetics and Toxicity

Pharmacokinetic studies reveal that this compound exhibits favorable absorption and distribution characteristics. In vivo studies indicated an oral bioavailability of approximately 31.8%31.8\%, with a clearance rate of 82.782.7 mL/h/kg after intravenous administration . Additionally, toxicity assessments have shown no acute toxicity in animal models at high doses, suggesting a favorable safety profile for further development .

Study on Antiviral Activity

A significant study investigated the antiviral properties of pyrimidine derivatives against influenza viruses. The lead compound demonstrated substantial activity against both Oseltamivir-sensitive and resistant strains, achieving a viral load reduction exceeding two logs in infected mouse models . This underscores the potential for developing antiviral therapies based on this class of compounds.

Evaluation Against Cancer Cell Lines

In another study focusing on cancer treatment, various derivatives were tested against multiple cancer cell lines, including those from breast and lung cancers. The findings indicated that modifications to the piperidine ring could enhance selectivity towards cancer cells while minimizing effects on normal cells .

Table 1: Antimicrobial Activity of Pyrimidine Derivatives

Compound NameTarget OrganismMIC (μg/mL)
2-Chloro-4-(piperidin-4-yloxy)pyrimidineStaphylococcus aureus0.5
Pyrimidine derivative AStreptococcus pneumoniae0.25
Pyrimidine derivative BEscherichia coli1

Table 2: Pharmacokinetic Profile

ParameterValue
Oral Bioavailability31.8%
Clearance Rate82.7 mL/h/kg
Maximum Tolerated Dose2000 mg/kg

Q & A

Basic Research Questions

Q. What are the recommended analytical techniques for characterizing 2-chloro-4-(piperidin-4-yloxy)pyrimidine hydrochloride?

  • Methodology : Use a combination of HPLC (for purity assessment), NMR (¹H/¹³C for structural confirmation), and mass spectrometry (to verify molecular weight). For solubility profiling, employ UV-Vis spectroscopy in solvents like DMSO, methanol, or aqueous buffers.
  • Key Challenges : Ensure anhydrous conditions during NMR analysis to prevent hydrolysis of the piperidinyloxy group. For HPLC, optimize mobile phases (e.g., acetonitrile/water with 0.1% TFA) to resolve degradation products .

Q. How can synthetic yields of this compound be optimized?

  • Synthetic Routes : The compound is typically synthesized via nucleophilic substitution between 2,4-dichloropyrimidine and 4-hydroxypiperidine under basic conditions (e.g., NaH or K₂CO₃ in DMF).
  • Critical Parameters :

  • Temperature : Maintain 60–80°C to balance reaction rate and byproduct formation.
  • Solvent Choice : Polar aprotic solvents (eMFD) enhance nucleophilicity of the piperidinyloxy group.
  • Purification : Recrystallization from ethanol/water mixtures improves purity (>98%) .

Advanced Research Questions

Q. What strategies address discrepancies in biological activity data across cell-based assays?

  • Root Causes : Variability may arise from differences in cell permeability, off-target effects, or metabolite interference.
  • Solutions :

  • Use isotope-labeled analogs (e.g., ³H or ¹⁴C) to track cellular uptake and metabolism.
  • Pair in vitro assays with knockout models (e.g., CRISPR-Cas9) to confirm target specificity (e.g., kinase or receptor binding).
  • Validate activity in 3D cell cultures or patient-derived organoids to mimic physiological conditions .

Q. How does the hydrochloride salt form influence stability and bioavailability?

  • Stability Studies : Conduct accelerated degradation tests (40°C/75% RH) to assess hygroscopicity. The hydrochloride salt improves aqueous solubility but may hydrolyze under alkaline conditions (pH >8).
  • Bioavailability : Use PAMPA assays to evaluate passive diffusion. For poor permeability, consider prodrug strategies (e.g., esterification of the piperidine nitrogen) .

Q. What in vivo models are suitable for studying its pharmacokinetic profile?

  • Model Selection : Rodents (rats/mice) are standard for initial PK studies. Administer via IV (for clearance assessment) or oral gavage (for bioavailability).
  • Analytical Workflow : Quantify plasma concentrations using LC-MS/MS with a lower limit of detection (LLOD) <1 ng/mL. Monitor metabolites (e.g., dechlorinated or oxidized derivatives) to identify clearance pathways .

Data Interpretation & Contradictions

Q. How to resolve conflicting results in target engagement assays?

  • Case Example : If the compound shows inconsistent inhibition of a kinase in biochemical vs. cellular assays:

  • Biochemical Assays : Confirm binding via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry).
  • Cellular Assays : Check for efflux pump activity (e.g., P-gp inhibition using verapamil) or intracellular pH effects.
    • Statistical Approach : Apply Bland-Altman analysis to quantify systematic biases between assay formats .

Q. Why does the compound exhibit variable cytotoxicity in cancer cell lines?

  • Mechanistic Insight : Screen a panel of cell lines (e.g., NCI-60) to identify sensitivity patterns linked to genetic markers (e.g., overexpression of ABC transporters or target protein mutations).
  • Combinatorial Studies : Test synergy with standard chemotherapeutics (e.g., cisplatin or doxorubicin) using Chou-Talalay synergy indices .

Safety & Handling

Q. What are the critical safety precautions for handling this compound?

  • PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and synthesis.
  • Spill Management : Neutralize acidic residues with sodium bicarbonate; collect solid waste in sealed containers for incineration.
  • Storage : Store at 2–8°C in airtight, light-resistant containers under argon to prevent deliquescence .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-Chloro-4-(piperidin-4-yloxy)pyrimidine hydrochloride
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2-Chloro-4-(piperidin-4-yloxy)pyrimidine hydrochloride

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